4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501007
InChI: InChI=1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine

CAS No.:

VCID: VC17501007

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine -

Description

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 4-position, a pentan-2-yl substituent at the 1-position, and an amino group at the 3-position of the pyrazole ring.

Structural Characteristics

The molecular structure of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine can be summarized as follows:

  • Chemical Formula: C9H17N3

  • Molecular Weight: Approximately 167.26 g/mol

  • Functional Groups:

    • A pyrazole ring with aromatic properties.

    • An amino (-NH2) group at the 3-position.

    • A branched alkyl chain (pentan-2-yl) attached to the nitrogen at position 1.

    • A methyl (-CH3) group at position 4.

This compound's unique substitution pattern contributes to its potential biological activity and physicochemical properties.

Synthesis Pathways

The synthesis of pyrazole derivatives, including compounds like 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, typically involves cyclization reactions using hydrazines and β-diketones or their equivalents. While specific synthetic routes for this compound are not directly available in the provided references, general approaches include:

  • Condensation Reaction: Reaction between a hydrazine derivative and a β-diketone or β-ketoester.

  • Alkylation: Introduction of alkyl groups (e.g., pentan-2-yl) via alkyl halides under basic conditions.

  • Amination: Functionalization of the pyrazole ring to add an amino group at the desired position.

Biological Relevance of Pyrazole Derivatives

Pyrazole-based compounds are widely studied for their pharmacological activities:

  • Antioxidant Activity: Pyrazoles often exhibit radical scavenging properties, which are essential for combating oxidative stress .

  • Anti-inflammatory Properties: Many pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), reducing inflammation .

  • Anticancer Potential: Pyrazole frameworks have been explored for cytotoxic effects against cancer cell lines .

Although specific bioactivity data for 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is unavailable, its structural similarities to other bioactive pyrazoles suggest it may possess similar properties.

Analytical Characterization

The characterization of compounds like this one typically involves:

  • Spectroscopic Techniques:

    • NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments in the molecule.

    • IR (Infrared Spectroscopy): Identifies functional groups like amino (-NH2) and alkyl groups.

    • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-Ray Crystallography: Determines precise molecular geometry when single crystals are available .

Potential Applications

While no direct applications for this compound were found, pyrazole derivatives are widely used in:

  • Pharmaceuticals:

    • Anti-inflammatory drugs.

    • Anticancer agents.

    • Antiviral compounds targeting enzymes like RNA polymerase .

  • Agriculture:

    • Pesticides and herbicides due to their biological activity.

  • Material Science:

    • Precursors for synthesizing advanced materials with electronic or optical properties.

Research Gaps and Future Directions

  • Biological Testing: Specific studies on its pharmacological activity are needed to determine its therapeutic potential.

  • Synthetic Optimization: Developing efficient and high-yield synthesis methods tailored for this compound.

  • Computational Studies: Molecular modeling could predict binding affinities to biological targets.

Product Name 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 4-methyl-1-pentan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)
Standard InChIKey DKPMBDUIJKWTPP-UHFFFAOYSA-N
Canonical SMILES CCCC(C)N1C=C(C(=N1)N)C
PubChem Compound 107891667
Last Modified Aug 10 2024

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